2-chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Overview
Description
The compound “2-chloro-4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide” is also known as Saflufenacil . It is an organic compound of the pyrimidinedione chemical class used as an herbicide .
Synthesis Analysis
The synthesis of Saflufenacil involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis
The molecular structure of Saflufenacil can be represented by the SMILES stringCC(C)N(C)S(=O)(=O)NC(=O)c1cc(N2C(=O)C=C(N(C)C2=O)C(F)(F)F)c(F)cc1Cl
. The compound has a molecular weight of 500.85 g/mol . Chemical Reactions Analysis
Saflufenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), which prevents chlorophyll formation .Physical and Chemical Properties Analysis
Saflufenacil has a molar mass of 500.85 g/mol and a density of 1.595 g/mL . It has a melting point of 189.9 °C and is soluble in water at 2100 mg/L at 20 °C .Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound’s structure, it is likely that it interacts with multiple pathways within the cell .
Pharmacokinetics
The compound’s density is 1.542g/cm3, and it has a LogP value of 3.31790, suggesting it has the potential to cross biological membranes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under room temperature and dry conditions . .
Safety and Hazards
Saflufenacil is labeled with the signal word “Warning” under the GHS labeling system . The hazard statement associated with it is H410, which indicates that it is very toxic to aquatic life with long-lasting effects . The precautionary statements include P273, P391, and P501, which advise against release to the environment, call for collection of spillage, and proper disposal respectively .
Future Directions
As an herbicide, Saflufenacil is used to control broadleaf weeds in crops including soybeans and corn . It is registered for use in the United States, where the Environmental Protection Agency (EPA) is responsible for regulating pesticides . The future directions of Saflufenacil could involve its application in other crops and regions, subject to regulatory approval and environmental impact assessment.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O/c1-13-10-11-29(28-13)20-9-8-19(26-27-20)24-15-3-5-16(6-4-15)25-21(30)17-7-2-14(23)12-18(17)22/h2-12H,1H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDLIBBEGNTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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